molecular formula C9H15F3N2O2 B1477344 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097963-63-6

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1477344
CAS No.: 2097963-63-6
M. Wt: 240.22 g/mol
InChI Key: SOVVIQCTFVVBIJ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, making it a valuable subject for research in drug discovery and development.

The molecular formula of this compound is C₁₃H₁₈F₃N₃O, and it has a molecular weight of approximately 303.30 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, particularly in terms of potency and selectivity against various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. Studies have shown that compounds with similar structures exhibit inhibition of various enzymes, including proteases and kinases, which are critical in several disease processes.

Antifibrotic Effects

Recent studies indicate that compounds similar to this compound have demonstrated significant antifibrotic effects. For instance, EM703, a compound with structural similarities, was shown to reduce hydroxyproline content in lung tissues, indicating its potential to mitigate pulmonary fibrosis by inhibiting collagen production and TGF-β signaling pathways .

Anti-inflammatory Properties

In addition to antifibrotic activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies

Study Findings
Study on EM703Reduced hydroxyproline levels in lung tissue; inhibited TGF-β-induced fibroblast proliferation .
Inhibition of CytokinesCompounds with similar structures inhibited IL-6 and TNF-α production, demonstrating anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure, particularly the incorporation of trifluoromethyl groups, can significantly enhance the biological activity of related compounds. For example, the introduction of a -CF₃ group has been shown to increase potency against various biological targets by improving binding interactions .

Properties

IUPAC Name

3-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c10-9(11,12)8(6-15)2-4-14(5-8)7(16)1-3-13/h15H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVVIQCTFVVBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
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3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

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